N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with an ethyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further modified with a 2,5-dimethoxyphenyl ring, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-26-21(28)20-19(14-7-5-6-8-15(14)24-20)25-22(26)31-12-18(27)23-16-11-13(29-2)9-10-17(16)30-3/h5-11,24H,4,12H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZOCRMCHUAFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoindole core, followed by the introduction of the dimethoxyphenyl group and the sulfanylacetamide moiety. Common reagents and conditions used in these reactions include:
Starting Materials: 2,5-dimethoxyaniline, ethyl acetoacetate, and thiourea.
Reaction Conditions: Acidic or basic catalysts, elevated temperatures, and inert atmospheres.
Purification: Techniques such as recrystallization, column chromatography, and HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Automation and process control systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Exploring its use as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrimido[5,4-b]indole-based analogs. Key variations lie in the substituents on the pyrimidoindole core and the acetamide side chain, which modulate physicochemical properties and biological activity. Below is a detailed comparison:
Substituent Analysis of Pyrimido[5,4-b]indole Derivatives
Key Observations:
- Position 3 Substituents: The ethyl group in the target compound offers intermediate steric bulk compared to methyl (smaller) or aryl (larger) groups. Ethyl may enhance metabolic stability relative to methyl .
Pharmacological and Physicochemical Properties
- Lipophilicity (logP): The 2,5-dimethoxyphenyl group likely reduces logP compared to halogenated or alkylated analogs (e.g., 4-chlorophenyl or trifluoromethoxyphenyl derivatives) .
- Synthetic Routes: Similar compounds are synthesized via HATU-mediated coupling of pyrimidoindole thiols with substituted acetamide precursors, followed by reverse-phase chromatography .
- Biological Activity: Pyrimidoindole derivatives in exhibit TLR4 selectivity, suggesting the target compound may share this mechanism. Substituent variations influence target affinity; for example, bulky groups at position 3 (e.g., phenyl) may hinder binding compared to ethyl .
Research Findings and Implications
- Structure-Activity Relationship (SAR): Ethyl and methoxy substituents balance steric and electronic effects, optimizing interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the thienopyrimidine class, which is known for various biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H23N3O4S2 with a molecular weight of approximately 481.6 g/mol. The compound features a thienopyrimidine core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.6 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in cellular processes.
- Receptor Modulation : It could interact with receptors that influence signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals, providing protective effects against oxidative stress.
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds demonstrate significant antibacterial and antimycobacterial activity against various strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Active against Escherichia coli and Salmonella typhi.
The minimum inhibitory concentration (MIC) values for these compounds have been determined, showcasing their effectiveness in vitro against these pathogens .
Anticancer Properties
Recent investigations into the anticancer potential of thienopyrimidine derivatives suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism involves:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth through modulation of cell cycle regulators.
Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of thienopyrimidine derivatives showed that compounds similar to this compound had MIC values ranging from 10 to 50 µg/mL against tested bacterial strains. The presence of specific functional groups was essential for enhancing antibacterial activity .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound inhibited proliferation with IC50 values ranging from 15 to 30 µM. The study concluded that the compound's structural features contributed significantly to its anticancer properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide?
- Methodology :
-
Multi-step synthesis : Begin with the construction of the pyrimido[5,4-b]indole core via cyclocondensation of substituted indole derivatives with ethyl cyanoacetate under reflux in acetic acid .
-
Thioether linkage : Introduce the sulfanyl group via nucleophilic substitution using mercaptoacetic acid derivatives under inert atmosphere (N₂ or Ar) to avoid oxidation .
-
Acetamide coupling : React the intermediate with 2,5-dimethoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .
-
Key parameters : Temperature control (±2°C), solvent purity (HPLC-grade), and catalyst selection (e.g., DMAP for improved yield) are critical .
- Validation : Monitor reaction progress via TLC and HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical techniques :
-
NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, indole NH at δ 10–12 ppm) .
-
Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~495–505 Da) via HRMS-ESI .
-
X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., pyrimidoindole ring conformation) using single-crystal diffraction .
- Purity assessment : Achieve ≥95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility :
- Aqueous : Poor solubility in water (<0.1 mg/mL); use DMSO or PEG-400 for in vitro assays .
- Organic solvents : Soluble in DMF, DCM, and THF (>10 mg/mL) .
- Stability :
- pH dependence : Degrades rapidly in alkaline conditions (pH >8); store at pH 5–7 in dark at –20°C .
- Light sensitivity : Susceptible to photodegradation; use amber vials for storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- SAR strategies :
-
Substituent variation : Replace the 2,5-dimethoxyphenyl group with halogenated or heteroaromatic moieties to modulate lipophilicity and target binding .
-
Core modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to the pyrimidoindole core to enhance metabolic stability .
- Biological testing :
-
In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization .
-
In silico docking : Predict binding modes with homology-modeled targets (e.g., using AutoDock Vina) .
- Example SAR Table :
| Derivative | R₁ (Pyrimidoindole) | R₂ (Phenyl) | IC₅₀ (nM) |
|---|---|---|---|
| Parent | 3-Ethyl | 2,5-OMe | 120 ± 15 |
| Derivative 1 | 3-CF₃ | 4-F | 45 ± 8 |
| Derivative 2 | 3-Ethyl | 3-Cl | 220 ± 30 |
Q. How can crystallographic data resolve contradictions in reported tautomeric forms of the pyrimidoindole core?
- Contradiction : Some studies suggest enol-keto tautomerism in the pyrimidoindole ring, affecting hydrogen-bonding patterns .
- Resolution :
- X-ray crystallography : Analyze bond lengths (C=O vs. C–O) and angles to identify dominant tautomer .
- DFT calculations : Compare experimental data with computed tautomer energies (e.g., Gaussian 16 at B3LYP/6-31G*) .
Q. What methodologies are suitable for investigating metabolic pathways and CYP450 interactions?
- In vitro assays :
- Microsomal stability : Incubate with human liver microsomes (HLMs) and monitor depletion via LC-MS/MS .
- CYP inhibition : Use fluorescent probes (e.g., CYP3A4 substrate dibenzylfluorescein) in HLM assays .
- Metabolite identification :
- High-resolution MS/MS : Detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can researchers address low yields in multi-step syntheses of this compound?
- Bottleneck analysis :
| Step | Issue | Solution |
|---|---|---|
| 1 | Indole cyclization <50% yield | Optimize stoichiometry (1:1.2 indole:ethyl cyanoacetate) and reflux time (8–10 hrs) . |
| 2 | Thioether formation (side reactions) | Use anhydrous solvents and slow addition of mercaptoacetic acid . |
- Process intensification : Explore flow chemistry for exothermic steps (e.g., thioether formation) to improve scalability .
Key Notes
- Advanced tools : Leverage computational modeling (e.g., molecular dynamics for binding kinetics) and hyphenated analytical techniques (LC-HRMS).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
